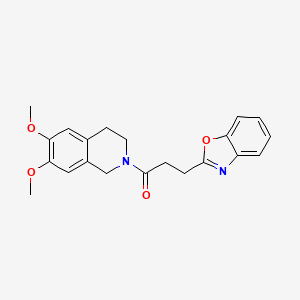
Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate, commonly known as ethyl cyano(4-nitrophenyl) phenyl ester or NPPB, is a chemical compound that is widely used in scientific research. NPPB is a potent inhibitor of chloride channels and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of NPPB involves the inhibition of chloride channels. NPPB binds to the extracellular domain of chloride channels, causing a conformational change that inhibits the flow of chloride ions across the membrane. NPPB has been shown to be a non-specific inhibitor of chloride channels, meaning that it can inhibit multiple types of chloride channels with varying degrees of potency.
Biochemical and Physiological Effects
NPPB has several biochemical and physiological effects that have been extensively studied. NPPB has been shown to inhibit CFTR-mediated chloride transport in epithelial cells, which has implications for the treatment of cystic fibrosis. NPPB has also been shown to inhibit VRAC-mediated anion transport in various cell types, including cancer cells, which has implications for the treatment of cancer. NPPB has been shown to inhibit CaCC-mediated chloride transport in smooth muscle cells, which has implications for the treatment of asthma and other respiratory disorders.
実験室実験の利点と制限
NPPB has several advantages for lab experiments. It is a potent inhibitor of chloride channels, making it a useful tool for studying the role of chloride channels in various physiological processes. NPPB is also relatively easy to synthesize, making it readily available for research purposes. However, NPPB also has some limitations for lab experiments. It is a non-specific inhibitor of chloride channels, meaning that it can inhibit multiple types of chloride channels with varying degrees of potency. This can make it difficult to study the specific role of a particular chloride channel in a given physiological process.
将来の方向性
There are several future directions for NPPB research. One area of interest is the development of more specific inhibitors of chloride channels. This would allow researchers to study the specific role of a particular chloride channel in a given physiological process. Another area of interest is the development of NPPB analogs with improved potency and specificity. This would allow researchers to more effectively inhibit chloride channels and study their role in various physiological processes. Finally, there is interest in the development of NPPB-based therapies for the treatment of cystic fibrosis, cancer, asthma, and other respiratory disorders.
合成法
The synthesis of NPPB is a multi-step process that involves several chemical reactions. The first step is the nitration of 2-chloro-4-nitrophenol to form 2-chloro-4,6-dinitrophenol. The second step is the reaction of 2-chloro-4,6-dinitrophenol with ethyl 4-bromobenzoate to form ethyl 4-(2-chloro-4,6-dinitrophenoxy)benzoate. The final step is the reaction of ethyl 4-(2-chloro-4,6-dinitrophenoxy)benzoate with sodium cyanide to form ethyl 4-(2-cyano-4-nitrophenoxy)benzoate or NPPB.
科学的研究の応用
NPPB is widely used in scientific research as a potent inhibitor of chloride channels. Chloride channels are transmembrane proteins that play a crucial role in the regulation of cellular homeostasis. NPPB has been shown to inhibit several types of chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR) channels, volume-regulated anion channels (VRACs), and calcium-activated chloride channels (CaCCs). NPPB has been used to study the role of chloride channels in various physiological processes, including cell volume regulation, ion transport, and signal transduction.
特性
IUPAC Name |
ethyl 4-(2-cyano-4-nitrophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-2-22-16(19)11-3-6-14(7-4-11)23-15-8-5-13(18(20)21)9-12(15)10-17/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEVHMVEUOGDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7682681.png)
![N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine](/img/structure/B7682688.png)
![N-[2-amino-2-(2,4-difluorophenyl)ethyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-sulfonamide;hydrochloride](/img/structure/B7682691.png)
![2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7682699.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682715.png)
![2-[[2-[1,3-Benzodioxol-5-ylmethyl(methyl)amino]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7682720.png)
![2-[[4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682748.png)
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B7682752.png)

![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)

![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)